Isobutyl(triphenyl)phosphorane
Overview
Description
Isobutyl(triphenyl)phosphorane is an organophosphorus compound characterized by the presence of an isobutyl group attached to a triphenylphosphorane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isobutyl(triphenyl)phosphorane typically involves the reaction of triphenylphosphine with an isobutyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. A common method involves the use of sodium hydride as a base to deprotonate the triphenylphosphine, followed by the addition of isobutyl bromide to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Isobutyl(triphenyl)phosphorane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The isobutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine are often employed.
Major Products:
Oxidation: Triphenylphosphine oxide.
Reduction: Various reduced phosphine derivatives.
Substitution: Substituted phosphoranes with different functional groups.
Scientific Research Applications
Isobutyl(triphenyl)phosphorane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of isobutyl(triphenyl)phosphorane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The compound can form stable complexes with various substrates, facilitating a range of chemical transformations. The molecular targets and pathways involved include interactions with electrophilic centers and participation in radical reactions.
Comparison with Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with similar reactivity.
Triphenylphosphine oxide: The oxidized form of triphenylphosphine.
Triphenylphosphine sulfide: A sulfur analog of triphenylphosphine oxide.
Uniqueness: Isobutyl(triphenyl)phosphorane is unique due to the presence of the isobutyl group, which imparts distinct reactivity and steric properties compared to other triphenylphosphine derivatives. This uniqueness makes it valuable in specific synthetic applications where traditional phosphines may not be suitable.
Properties
IUPAC Name |
2-methylpropyl(triphenyl)phosphanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24P/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19H,18H2,1-2H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFOWINHCJMUIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209418 | |
Record name | Isobutyl(triphenyl)phosphorane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60610-05-1 | |
Record name | Isobutyl(triphenyl)phosphorane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060610051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isobutyl(triphenyl)phosphorane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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